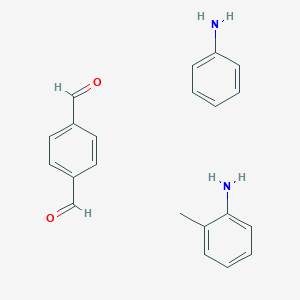
Aniline;2-methylaniline;terephthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline;2-methylaniline;terephthalaldehyde is a complex polymeric compound It is synthesized through the polymerization of 1,4-benzenedicarboxaldehyde with benzenamine and 2-methylbenzenamine, followed by maleation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated involves several steps:
Polymerization: The initial step involves the polymerization of 1,4-benzenedicarboxaldehyde with benzenamine and 2-methylbenzenamine. This reaction typically occurs under controlled conditions, such as specific temperatures and catalysts, to ensure the formation of the desired polymer.
Maleation: The resulting polymer is then subjected to maleation, where maleic anhydride is introduced
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale reactors are used to carry out the polymerization process, ensuring consistent quality and yield.
Continuous Maleation: The maleation step is performed continuously to maintain efficiency and productivity.
Análisis De Reacciones Químicas
Types of Reactions
Aniline;2-methylaniline;terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer, altering its properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the polymer, and substituted variants with different functional groups.
Aplicaciones Científicas De Investigación
Aniline;2-methylaniline;terephthalaldehyde has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s unique properties make it suitable for use in biological assays and experiments.
Medicine: Research is ongoing to explore its potential in drug delivery systems and medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and other industrial materials.
Mecanismo De Acción
The mechanism by which 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine: This compound is similar but lacks the maleated modification.
1,4-Benzenedicarboxaldehyde, polymer with benzenamine: Another related compound, differing in the absence of 2-methylbenzenamine.
Uniqueness
Aniline;2-methylaniline;terephthalaldehyde stands out due to its maleated modification, which enhances its chemical properties and broadens its range of applications.
This detailed article provides a comprehensive overview of 1,4-benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
129217-90-9 |
|---|---|
Fórmula molecular |
C21H22N2O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
aniline;2-methylaniline;terephthalaldehyde |
InChI |
InChI=1S/C8H6O2.C7H9N.C6H7N/c9-5-7-1-2-8(6-10)4-3-7;1-6-4-2-3-5-7(6)8;7-6-4-2-1-3-5-6/h1-6H;2-5H,8H2,1H3;1-5H,7H2 |
Clave InChI |
JHHFPHHMBYMTCR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O |
SMILES canónico |
CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















